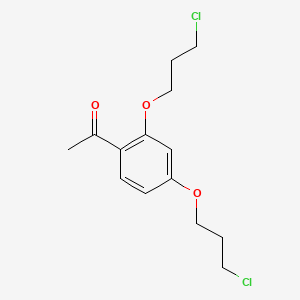
Ethanone, 1-(2,4-bis(3-chloropropoxy)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(2,4-bis(3-chloropropoxy)phenyl)- is an organic compound with a complex structure It is characterized by the presence of two 3-chloropropoxy groups attached to a phenyl ring, which is further connected to an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,4-bis(3-chloropropoxy)phenyl)- typically involves the reaction of 1-(2,4-dihydroxyphenyl)ethanone with 3-chloropropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone, and a phase transfer catalyst such as tetrabutylammonium bromide is often used to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethanone, 1-(2,4-bis(3-chloropropoxy)phenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The 3-chloropropoxy groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield ethers or amines, while oxidation can produce carboxylic acids.
科学研究应用
Ethanone, 1-(2,4-bis(3-chloropropoxy)phenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
作用机制
The mechanism of action of Ethanone, 1-(2,4-bis(3-chloropropoxy)phenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or other proteins, affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
Ethanone, 1-(3-chloro-4-methoxyphenyl)-: This compound has a similar structure but with a methoxy group instead of the 3-chloropropoxy groups.
Ethanone, 1-[1,1’-biphenyl]-4-yl-2-bromo-: Another related compound with a biphenyl structure and a bromine atom.
Ethanone, 1-(2,4,6-trihydroxyphenyl)-: This compound features hydroxyl groups instead of chloropropoxy groups.
Uniqueness
Ethanone, 1-(2,4-bis(3-chloropropoxy)phenyl)- is unique due to the presence of two 3-chloropropoxy groups, which impart distinct chemical and physical properties. These groups can participate in various chemical reactions, making the compound versatile for different applications.
属性
CAS 编号 |
87048-85-9 |
|---|---|
分子式 |
C14H18Cl2O3 |
分子量 |
305.2 g/mol |
IUPAC 名称 |
1-[2,4-bis(3-chloropropoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H18Cl2O3/c1-11(17)13-5-4-12(18-8-2-6-15)10-14(13)19-9-3-7-16/h4-5,10H,2-3,6-9H2,1H3 |
InChI 键 |
YSAZXNDPAORVNB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)OCCCCl)OCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















